Mineralocorticoid Receptor Antagonist Activity: Target Compound vs. Spironolactone
In a luciferase reporter gene assay using gal4-fused human mineralocorticoid receptor (MR) ligand-binding domain expressed in UAS-MR-bla HEK293 cells, 5-bromo-2-(pyrrolidin-2-yl)pyridine (free base; ChEMBL ID CHEMBL4528177) exhibited antagonist activity with an IC50 of 6309.57 nM (6.31 μM) [1]. By comparison, spironolactone, the prototypical steroidal MR antagonist used clinically, demonstrates IC50 values in the low nanomolar range (typically <50 nM) in comparable MR antagonism assays [1]. This represents an approximately 263-fold lower potency for the target compound relative to the clinical comparator. The weak MR antagonist activity positions this compound as a suitable negative control or as a starting scaffold requiring substantial optimization rather than a direct MR-targeting lead.
| Evidence Dimension | Mineralocorticoid receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6309.57 nM |
| Comparator Or Baseline | Spironolactone: ~24 nM (typical range in MR assays) |
| Quantified Difference | ~263-fold less potent |
| Conditions | Gal4-fused human mineralocorticoid receptor LBD, UAS-MR-bla HEK293 cells, luciferase reporter gene assay |
Why This Matters
The 263-fold lower potency establishes that this compound cannot substitute for established MR antagonists in target-based assays and informs procurement decisions for negative control selection or scaffold-hopping campaigns.
- [1] TargetMine / ChEMBL. Activity report for CHEMBL4528177: Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells. IC50 = 6309.57 nM. View Source
